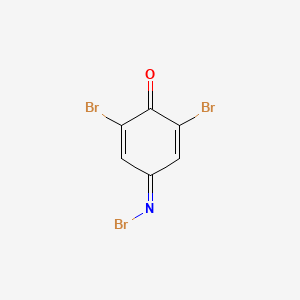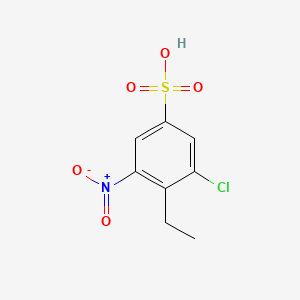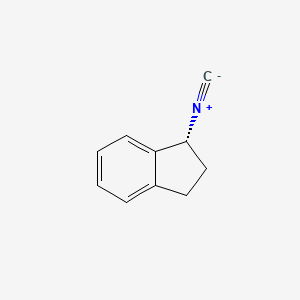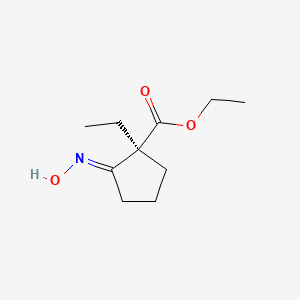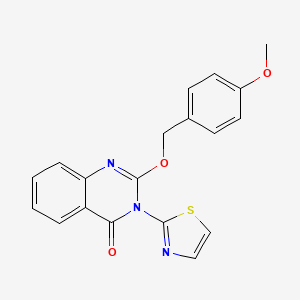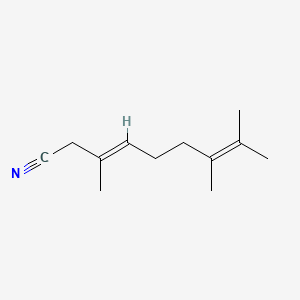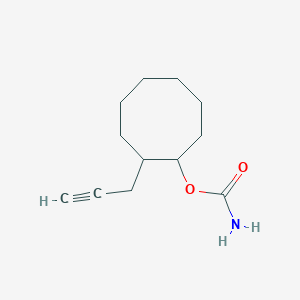
1-(2-Propynyl)cyclooctanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propynyl)cyclooctanol carbamate is a chemical compound belonging to the carbamate family, which are organic compounds derived from carbamic acid. This compound features a cyclooctanol ring structure with a propynyl group at the 2-position and a carbamate functional group attached. Carbamates are known for their diverse applications in various fields such as agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propynyl)cyclooctanol carbamate can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-propynyl)cyclooctanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propynyl)cyclooctanol carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or amines as the major products.
Substitution: Substitution reactions can lead to the formation of various derivatives, including amides or esters.
Scientific Research Applications
1-(2-Propynyl)cyclooctanol carbamate has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is used in the production of polymers, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Propynyl)cyclooctanol carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of sedative and hypnotic applications, the compound may bind to receptors in the central nervous system, leading to its calming effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Hexapropymate
Ethyl carbamate
Boc-protected amines
Other carbamate insecticides and drugs
Properties
CAS No. |
91553-92-3 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(2-prop-2-ynylcyclooctyl) carbamate |
InChI |
InChI=1S/C12H19NO2/c1-2-7-10-8-5-3-4-6-9-11(10)15-12(13)14/h1,10-11H,3-9H2,(H2,13,14) |
InChI Key |
UMEKLLKXLKXVJK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCCCCC1OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
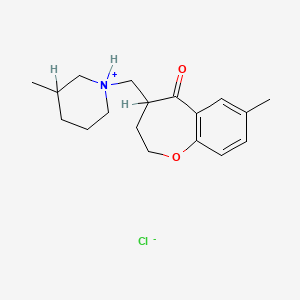
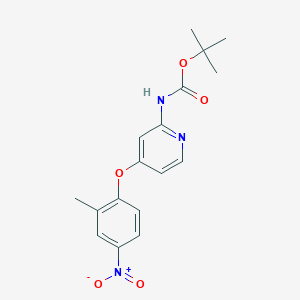
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
